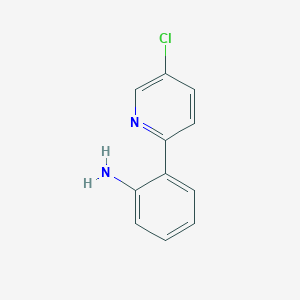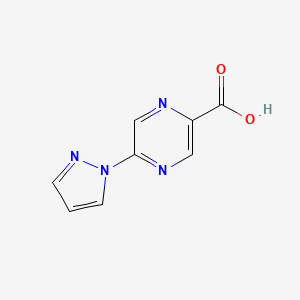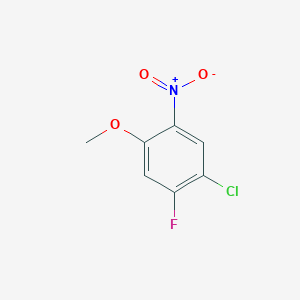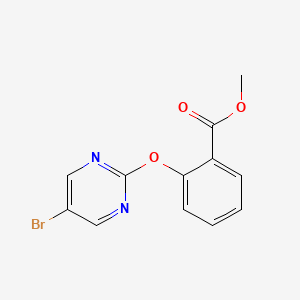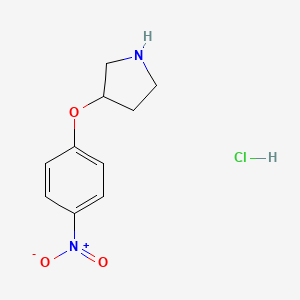
3-(4-Nitrophenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a nitrophenol group via an ether linkage . The molecular weight of the compound is 244.68 .Physical And Chemical Properties Analysis
3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a yellow to brown solid . It has a molecular weight of 244.68 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine, the five-membered ring present in 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, is a versatile scaffold in medicinal chemistry. Its saturated structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to stereochemistry, and enhances three-dimensional coverage through a phenomenon called "pseudorotation". This compound is part of various bioactive molecules with target selectivity, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The review delves into the influence of steric factors on biological activity, structure–activity relationships (SAR), and the synthesis of these compounds. The distinct stereochemistry and spatial orientation of substituents in the pyrrolidine ring significantly influence the biological profile of drug candidates, highlighting the importance of this scaffold in drug discovery (Li Petri et al., 2021).
Nitrated Phenols in the Atmosphere
Nitrated phenols, including compounds similar to the nitrophenoxy part of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, are prevalent in the atmosphere, existing in both gas and condensed phases. Their sources include direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, which shares structural similarities with the nitrophenoxy component, occurs in both gas and liquid phases. This review summarizes analytical techniques and the environmental behavior of nitrated phenols, noting the need for further research to fill gaps in the experimental evidence and enhance understanding of their environmental impact (Harrison et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-nitrophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTLAWJEKPIRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696001 | |
| Record name | 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1187930-80-8 | |
| Record name | 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



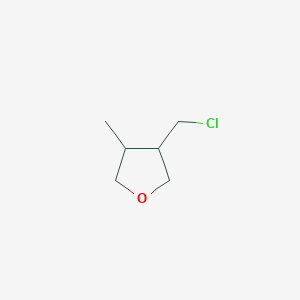
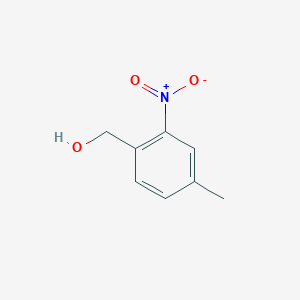
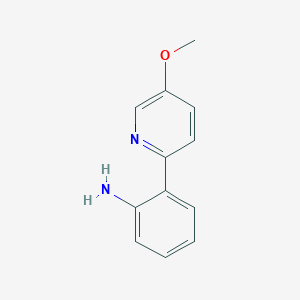
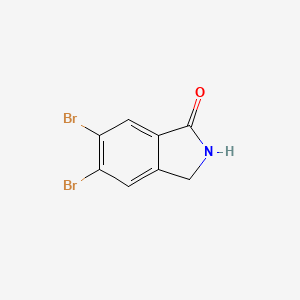
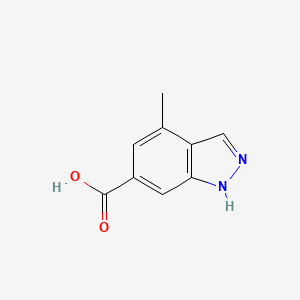
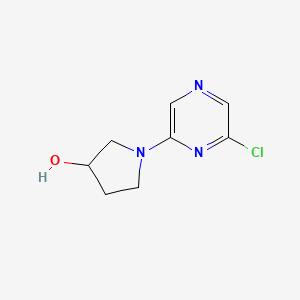
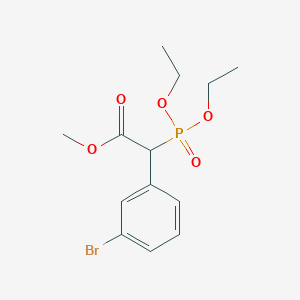


![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)
